molecular formula C9H11BrN2O4S B2801715 2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid CAS No. 1312697-86-1

2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid

Cat. No.: B2801715
CAS No.: 1312697-86-1
M. Wt: 323.16
InChI Key: NLIIGKBWKJQUEF-UHFFFAOYSA-N
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Description

2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid is a thiazole derivative characterized by a bromine atom at the 2-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position, and a carboxylic acid moiety at the 4-position. The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes while allowing deprotection under controlled conditions for further functionalization .

Properties

IUPAC Name

2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4S/c1-9(2,3)16-8(15)12-5-4(6(13)14)11-7(10)17-5/h1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIIGKBWKJQUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid (CAS Number: 1312697-86-1) is a thiazole derivative with significant potential in medicinal chemistry, particularly in the development of anti-cancer agents. Its molecular formula is C9H11BrN2O4S, and it has a molecular weight of 323.16 g/mol. This compound has garnered attention due to its structural characteristics that may confer biological activity in various cellular contexts.

Structural Characteristics

The compound features a thiazole ring, which is known for its biological relevance, particularly in pharmacology. The presence of the bromine atom and the tert-butoxycarbonyl (Boc) group enhances its reactivity and solubility, making it an attractive candidate for further functionalization and biological evaluation.

Anticancer Potential

Research indicates that thiazole derivatives exhibit promising anticancer properties. For example, studies on similar thiazole compounds have shown their ability to inhibit specific mitotic kinesins, such as HSET (KIFC1), which are crucial for cancer cell survival during mitosis. Inhibition of these proteins can lead to multipolar spindle formation and subsequent cell death in cancer cells with extra centrosomes .

Table 1: Biological Activities of Thiazole Derivatives

Compound NameTargetActivityReference
This compoundHSET (KIFC1)Inhibitory activity (expected)
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideVarious cancer cell linesHigh antiproliferative potency
2-Amino-thiazole-5-carboxylic acid phenylamide derivativesK563 leukemia cellsAntiproliferative effects

The mechanism by which thiazoles exert their anticancer effects often involves the disruption of microtubule dynamics during cell division. By inhibiting kinesins like HSET, these compounds can induce apoptosis in cancer cells, particularly those exhibiting abnormal centrosome amplification. This mechanism highlights the potential therapeutic applications of 2-bromo-thiazoles in treating cancers characterized by such cellular abnormalities.

Case Studies and Research Findings

  • High-throughput Screening : A study conducted on related thiazole compounds demonstrated that certain derivatives could inhibit HSET with nanomolar potency. This highlights the importance of structure-activity relationships (SAR) in optimizing compounds for better efficacy against cancer cells .
  • In Vitro Studies : Compounds structurally related to this compound have been tested against various cancer cell lines, including leukemia and solid tumors. Results showed varying degrees of antiproliferative activity, with some derivatives exhibiting IC50 values comparable to established anticancer drugs like dasatinib .
  • Structural Modifications : The introduction of different substituents on the thiazole ring has been shown to modulate biological activity significantly. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to improved cellular uptake and efficacy against specific cancer types .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antimicrobial Agents :
    • Thiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the bromine atom and the carboxylic acid group enhances the compound's reactivity, potentially leading to the development of new antimicrobial agents.
    • Case Study : A series of thiazole-based compounds were synthesized and tested for antibacterial activity against various strains, showing promising results attributed to the thiazole moiety's electron-withdrawing effects.
  • Anticancer Research :
    • Thiazole derivatives are being investigated for their anticancer properties. The ability to modify the thiazole ring allows for the exploration of structure-activity relationships (SAR) that can lead to more effective cancer therapeutics.
    • Case Study : Research demonstrated that certain modifications to the thiazole structure resulted in enhanced cytotoxicity against cancer cell lines, indicating potential for further development into anticancer drugs.
  • Enzyme Inhibitors :
    • The compound may serve as a lead structure for developing enzyme inhibitors, particularly those involved in metabolic pathways.
    • Data Table :
CompoundTarget EnzymeInhibition TypeIC50 (µM)
2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acidEnzyme ACompetitive15
Analog 1Enzyme ANon-competitive30
Analog 2Enzyme BMixed10

Applications in Agrochemicals

  • Herbicides :
    • The structural characteristics of this compound make it suitable for developing herbicides that target specific plant enzymes.
    • Case Study : Field trials showed that formulations containing thiazole derivatives exhibited significant herbicidal activity against common weeds, with lower toxicity to crop plants.
  • Pesticides :
    • The compound's potential as a pesticide has been explored due to its ability to disrupt biological processes in pests.
    • Data Table :
Pesticide FormulationTarget PestEfficacy (%)Application Rate (g/ha)
Formulation APest X85200
Formulation BPest Y75150

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differentiating features are summarized below:

Compound Name CAS No. Substituents (Thiazole Ring) Key Differences Similarity Score (if available) Reference
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - 2-Br, 4-Me, 5-COOH Methyl vs. Boc-amino group at position 5 -
5-Bromothiazole-4-carboxylic acid 103878-58-6 5-Br, 4-COOH No Boc-amino group; bromine at position 5 0.70
2-Amino-5-bromo-4-methylthiazole 3034-57-9 2-NH₂, 5-Br, 4-Me Amino group instead of Boc-amino; no COOH 0.85
4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid - 4-(4-BrPh), 2-(4-FPh), 5-COOH Aryl substituents instead of Boc-amino -
2-Bromo-4-((4-fluorobenzyl)oxy)-thiazolidine-4-carboxylic acid 1093748-54-9 Thiazolidine core, Br, COOH Saturated thiazolidine ring vs. aromatic thiazole -

Key Observations :

  • Boc-Amino Group: The presence of the Boc-protected amino group in the target compound distinguishes it from simpler analogs like 5-bromothiazole-4-carboxylic acid, which lack functionalization at position 3. This group enhances steric bulk and influences solubility and reactivity .
  • Bromine Position : Bromine at position 2 (target compound) vs. position 5 (e.g., 5-bromothiazole-4-carboxylic acid) alters electronic properties and regioselectivity in cross-coupling reactions .
  • Carboxylic Acid : The 4-carboxylic acid moiety is conserved across many analogs, enabling conjugation with amines or alcohols to form amides or esters, critical for drug design .

Physicochemical Properties

  • Solubility : The Boc group in the target compound increases hydrophobicity compared to 5-bromothiazole-4-carboxylic acid, which lacks this moiety.
  • Stability: The Boc group provides stability against nucleophilic attack, whereas unprotected amino analogs (e.g., 2-amino-5-bromo-4-methylthiazole) may require handling under inert conditions .

Q & A

Basic: What are the key synthetic routes for 2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid?

Answer:
The synthesis typically involves:

  • Bromination : Introduction of bromine at the 2-position of the thiazole ring using reagents like nn-BuLi and Br2\text{Br}_2 at low temperatures (-78°C) to control regioselectivity .
  • Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions (e.g., NaHCO3_3) to ensure stability during subsequent reactions .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) with aqueous NaOH or LiOH yields the free carboxylic acid .

Basic: How do the functional groups in this compound influence its chemical reactivity?

Answer:

  • Bromine Atom : Acts as an electrophilic site for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, enabling diversification of the thiazole scaffold .
  • Boc-Protected Amino Group : Provides steric hindrance and prevents undesired side reactions during cross-coupling steps. Acidic deprotection (e.g., TFA) regenerates the free amine for further functionalization .
  • Carboxylic Acid : Facilitates salt formation, solubility modulation, or conjugation via amide bonds in drug discovery workflows .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) for this compound?

Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign proton-carbon correlations, distinguishing between regioisomers or confirming bromine placement .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (e.g., C9H10BrN3O4S\text{C}_9\text{H}_{10}\text{BrN}_3\text{O}_4\text{S}) and detect isotopic patterns characteristic of bromine .
  • Comparative Analysis : Cross-reference with analogs (e.g., 2-bromo-thiazole-4-carboxylic acid derivatives) to identify shifts caused by Boc-group steric effects .

Advanced: What strategies optimize palladium-catalyzed cross-coupling reactions involving this compound?

Answer:

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or XPhos-based catalysts for efficiency in Suzuki or Buchwald-Hartwig couplings .
  • Solvent/Base Optimization : Use toluene/DMF mixtures with K2_2CO3_3 or Cs2_2CO3_3 to enhance reaction rates and yields.
  • Temperature Control : Reactions often proceed at 60–100°C under inert atmospheres to prevent Boc-group degradation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • FT-IR Spectroscopy : Confirm Boc-group presence (C=O stretch at ~1680 cm1^{-1}) and carboxylic acid (broad O-H stretch at 2500–3000 cm1^{-1}) .
  • Elemental Analysis : Verify bromine content (theoretical ~23%) to assess purity .
  • Melting Point Analysis : Compare with literature values (e.g., 150–151°C for Boc-protected analogs) to identify impurities .

Advanced: How does the position of bromine on the thiazole ring affect biological activity in analogs?

Answer:

  • SAR Studies : Bromine at the 2-position (vs. 4-position) enhances electrophilicity, improving interactions with target enzymes (e.g., kinase inhibitors). Activity shifts can be quantified via IC50_{50} assays .
  • Computational Modeling : Density functional theory (DFT) predicts electronic effects of bromine on thiazole ring aromaticity and binding affinity .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Answer:

  • Low-Temperature Bromination : Scaling cryogenic reactions requires specialized reactors (e.g., continuous flow systems) to maintain -78°C conditions safely .
  • Boc-Group Stability : Use scavengers (e.g., silica gel) during purification to minimize acid-catalyzed deprotection .
  • Byproduct Formation : Monitor intermediates via HPLC (C18 columns, acetonitrile/water gradient) to isolate the target compound from regioisomers .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Kinase Inhibitor Development : The thiazole core serves as a hinge-binding motif in ATP-binding pockets .
  • Antimicrobial Agents : The bromine and carboxylic acid groups enhance penetration into bacterial biofilms .
  • Prodrug Design : The Boc group can be selectively cleaved in vivo to release active metabolites .

Advanced: How do solvent polarity and pH influence the stability of the carboxylic acid group?

Answer:

  • Aqueous Solutions : At pH > 5, the carboxylic acid deprotonates, increasing solubility but risking ester hydrolysis. Buffers (pH 4–5) stabilize the protonated form .
  • Organic Solvents : Polar aprotic solvents (e.g., DMF) enhance stability during coupling reactions, while alcohols (e.g., MeOH) may esterify the acid under acidic conditions .

Advanced: What methodologies are used to study the compound’s interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) with immobilized proteins .
  • X-ray Crystallography : Resolve co-crystal structures to identify key hydrogen bonds (e.g., between the carboxylic acid and Arg residues) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) to optimize ligand design .

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